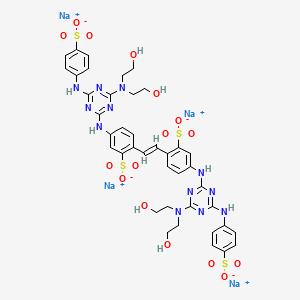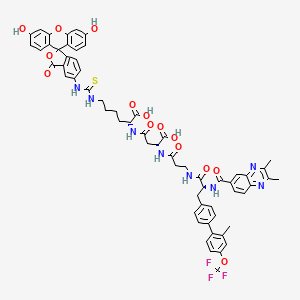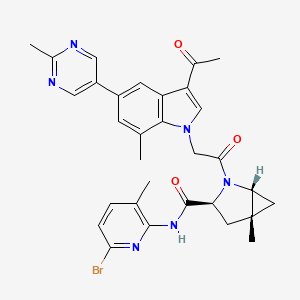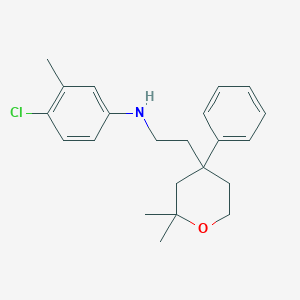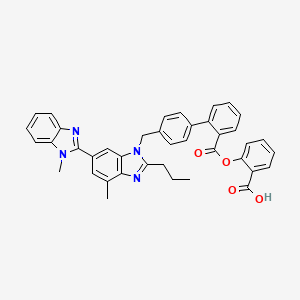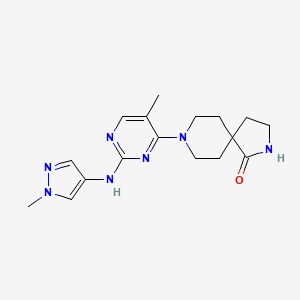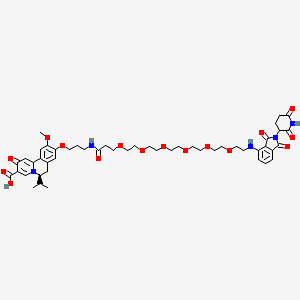
Pimpc
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of PIMPC involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Condensation Reaction: The initial step involves the condensation of 2-pyridinecarboxaldehyde with hydrazine hydrate to form 2-(pyridin-2-ylmethylene)hydrazine.
Coupling Reaction: This intermediate is then coupled with 4-isocyanatobenzoyl chloride to form the desired urea derivative.
Final Product Formation: The final step involves the reaction of the urea derivative with 2-pyridinemethanamine to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using appropriate solvents and catalysts to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
PIMPC undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced forms of this compound.
Aplicaciones Científicas De Investigación
PIMPC has a wide range of scientific research applications, including:
Chemistry: this compound is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its antioxidant and metal-chelating properties, which are important in biological systems.
Medicine: this compound’s potential therapeutic effects for Alzheimer’s disease make it a valuable compound in medical research.
Industry: this compound is used in the development of new materials and as a catalyst in industrial processes.
Mecanismo De Acción
PIMPC exerts its effects by inhibiting glycogen synthase kinase 3 (GSK-3). This inhibition affects various molecular targets and pathways, including the Wnt signaling pathway, which is involved in cell proliferation and differentiation. By modulating these pathways, this compound exhibits potential therapeutic effects for neurodegenerative diseases like Alzheimer’s disease .
Comparación Con Compuestos Similares
Similar Compounds
GSK-3 Inhibitor XIII: An ATP-competitive GSK-3 inhibitor used to study diabetes and obesity.
IM-12: An effective GSK-3β inhibitor that regulates Wnt signaling.
A-674563: An Akt1 inhibitor with modest potency to PKA and selective for Akt1 over PKC.
Uniqueness of PIMPC
This compound is unique due to its dual properties as an antioxidant and metal-chelating agent, combined with its ability to inhibit GSK-3. This makes it a promising compound for therapeutic applications, particularly in the treatment of Alzheimer’s disease .
Propiedades
Fórmula molecular |
C21H19N5O |
|---|---|
Peso molecular |
357.4 g/mol |
Nombre IUPAC |
N-[4-[(2-amino-5-phenylpyridin-3-yl)iminomethyl]pyridin-2-yl]cyclopropanecarboxamide |
InChI |
InChI=1S/C21H19N5O/c22-20-18(11-17(13-25-20)15-4-2-1-3-5-15)24-12-14-8-9-23-19(10-14)26-21(27)16-6-7-16/h1-5,8-13,16H,6-7H2,(H2,22,25)(H,23,26,27) |
Clave InChI |
PGQYAFNFZONXQV-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C(=O)NC2=NC=CC(=C2)C=NC3=C(N=CC(=C3)C4=CC=CC=C4)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(1R,2R,6S,7S,8R,10S,11S,12R,14S,16S,17S,18R)-6,7-dihydroxy-4,8,18-trimethyl-5-oxo-14-phenyl-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] benzoate](/img/structure/B12374197.png)
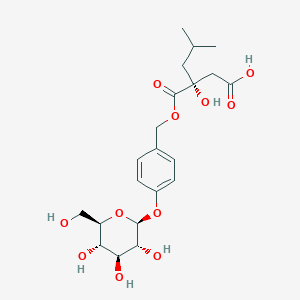
![disodium;chromium(3+);3-oxido-4-[(1-oxido-8-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-1-sulfonate;hydroxide](/img/structure/B12374231.png)
